Benzyl (morpholin-2-ylmethyl)carbamate

説明

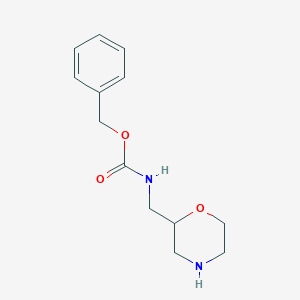

Structure

3D Structure

特性

IUPAC Name |

benzyl N-(morpholin-2-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c16-13(15-9-12-8-14-6-7-17-12)18-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITIVZRVVCHGSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442162 | |

| Record name | Benzyl (morpholin-2-ylmethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027375-80-9 | |

| Record name | Benzyl (morpholin-2-ylmethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Benzyl (morpholin-2-ylmethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry

Benzyl (morpholin-2-ylmethyl)carbamate stands as a pivotal, yet often unheralded, intermediate in the landscape of modern drug discovery. This molecule synergistically combines the structural rigidity and favorable physicochemical properties of the morpholine ring with the robust and extensively characterized benzyl carbamate (Cbz) protecting group. The morpholine moiety is a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive compounds to enhance properties such as aqueous solubility, metabolic stability, and target binding affinity, contributing to a wide array of therapeutic agents including antibiotics, antifungals, and anticancer drugs.[1][2] The Cbz group, a cornerstone in peptide synthesis and amine protection, offers a stable yet readily cleavable handle, essential for multi-step synthetic campaigns.[3]

This technical guide provides a comprehensive exploration of the chemical properties of Benzyl (morpholin-2-ylmethyl)carbamate, offering field-proven insights into its synthesis, reactivity, and analytical characterization. The protocols and data presented herein are designed to be a self-validating system for researchers engaged in the synthesis and application of novel therapeutics derived from this versatile scaffold.

Molecular Structure and Physicochemical Properties

Benzyl (morpholin-2-ylmethyl)carbamate possesses a molecular formula of C₁₃H₁₈N₂O₃ and a molecular weight of 250.29 g/mol . The structure features a chiral center at the C-2 position of the morpholine ring, meaning it can exist as (R) and (S) enantiomers. The specific rotation would depend on the enantiomeric purity of the sample.

Table 1: Predicted Physicochemical Properties of Benzyl (morpholin-2-ylmethyl)carbamate

| Property | Predicted Value/Characteristic | Rationale/Comments |

| Appearance | White to off-white solid or a viscous oil | The presence of the Cbz group often leads to crystalline solids.[4] However, the flexible morpholine moiety may result in an oil. |

| Melting Point (°C) | Moderately low to medium | Dependent on crystalline form. For comparison, benzyl carbamate has a melting point of 86-89 °C. |

| Boiling Point (°C) | High; likely decomposes upon distillation at atmospheric pressure. | Typical for molecules of this molecular weight with polar functional groups. |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. | The morpholine ring enhances water solubility compared to a simple alkyl chain, but the benzyl group contributes to hydrophobicity. |

| pKa | The secondary amine of the morpholine ring is basic (pKa ~8.5-9.0). The carbamate NH is weakly acidic. | The morpholine nitrogen's basicity is comparable to other cyclic secondary amines. |

Synthesis of Benzyl (morpholin-2-ylmethyl)carbamate: A Self-Validating Protocol

The synthesis of Benzyl (morpholin-2-ylmethyl)carbamate is most logically achieved through a two-step process: the preparation of the key intermediate, (morpholin-2-yl)methanamine, followed by its N-protection with a benzyl carbamate group.

Part 1: Synthesis of the Precursor Amine, (Morpholin-2-yl)methanamine

While several routes to substituted morpholines exist, a common strategy involves the cyclization of an appropriate amino alcohol.[5] For the synthesis of 2-(aminomethyl)morpholine, a plausible route begins with a suitably protected amino diol. An example of a related synthesis is the preparation of (S)-2-(hydroxymethyl)morpholine from (S)-3-amino-1,2-propanediol.[6] A subsequent conversion of the hydroxyl group to an amine would yield the desired precursor. A more direct, albeit less detailed in the literature, approach involves the reduction of a protected 2-carboxymorpholine or 2-cyanomorpholine derivative. A procedure for a related compound, 2-acetylaminomethylmorpholine, involves the debenzylation of a protected precursor.[7]

Part 2: N-Benzyloxycarbonyl (Cbz) Protection

The introduction of the Cbz group is a robust and well-documented transformation. The most common method involves the reaction of the primary amine with benzyl chloroformate under basic conditions.[4] This reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol:

-

Dissolution: Dissolve (morpholin-2-yl)methanamine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of an organic solvent and aqueous sodium bicarbonate solution.

-

Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

-

Addition of Base: If using a non-aqueous system, add a non-nucleophilic base such as triethylamine (1.2 eq.).

-

Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.1 eq.) dropwise to the cooled solution. Caution: Benzyl chloroformate is a lachrymator and should be handled in a fume hood.[8]

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. If using a biphasic system, separate the organic layer. If using a single organic solvent, wash the solution sequentially with dilute acid (e.g., 1 M HCl), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Benzyl (morpholin-2-ylmethyl)carbamate.

Spectroscopic and Analytical Characterization

Table 2: Predicted Spectroscopic Data for Benzyl (morpholin-2-ylmethyl)carbamate

| Technique | Predicted Key Signals and Features |

| ¹H NMR | ~7.30-7.40 ppm (m, 5H): Aromatic protons of the benzyl group. ~5.10 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph). ~4.9-5.2 ppm (br s, 1H): Carbamate N-H proton. ~3.8-4.0 ppm (m, 1H): Morpholine proton at C-2. ~3.6-3.8 ppm (m, 2H): Morpholine protons at C-3. ~3.2-3.4 ppm (m, 2H): Methylene protons adjacent to the carbamate nitrogen (-CH₂-NH-). ~2.6-3.0 ppm (m, 4H): Morpholine protons at C-5 and C-6. |

| ¹³C NMR | ~156-157 ppm: Carbamate carbonyl carbon. ~136-137 ppm: Quaternary aromatic carbon of the benzyl group. ~128-129 ppm: Aromatic C-H carbons of the benzyl group. ~75-77 ppm: Morpholine C-2 carbon. ~66-67 ppm: Benzyl methylene carbon (-O-CH₂-Ph). ~66-68 ppm: Morpholine C-3 and C-5 carbons. ~45-47 ppm: Methylene carbon adjacent to the carbamate nitrogen (-CH₂-NH-). ~43-45 ppm: Morpholine C-6 carbon. |

| FT-IR (cm⁻¹) | ~3300-3400 (N-H stretch): Carbamate N-H. ~3030 (C-H stretch): Aromatic C-H. ~2850-2950 (C-H stretch): Aliphatic C-H. ~1690-1720 (C=O stretch): Carbamate carbonyl.[9] ~1520-1540 (N-H bend): Carbamate N-H. ~1240-1260 (C-O stretch): Carbamate ester C-O. ~1110-1130 (C-O-C stretch): Morpholine ether linkage. |

| Mass Spec (ESI+) | [M+H]⁺ = 251.14: Protonated molecular ion. [M+Na]⁺ = 273.12: Sodium adduct. Key Fragments: Loss of the benzyl group (m/z 91) and toluene (m/z 92) are characteristic fragmentation pathways for benzyl carbamates. |

Reactivity and Stability: The Role of the Cbz Group

The chemical reactivity of Benzyl (morpholin-2-ylmethyl)carbamate is dominated by the benzyl carbamate functionality. The Cbz group is known for its stability under a wide range of conditions, making it an excellent protecting group.

Stability Profile:

-

Stable to:

-

Mildly acidic and basic conditions.

-

Many oxidizing and reducing agents (e.g., NaBH₄).

-

Nucleophilic attack (under standard conditions).

-

-

Labile to:

-

Catalytic Hydrogenolysis: This is the most common and mildest method for Cbz deprotection, typically using palladium on carbon (Pd/C) and a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate). The reaction proceeds cleanly to yield the deprotected amine, toluene, and carbon dioxide.[4]

-

Strong Acids: The Cbz group can be cleaved by strong acids such as HBr in acetic acid or strong Lewis acids.[1][4]

-

Strong Reducing Agents: While stable to NaBH₄, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can cleave the Cbz group.

-

Applications in Drug Development

Benzyl (morpholin-2-ylmethyl)carbamate is a valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. The 2-substituted morpholine scaffold is a key feature in several approved drugs, such as the antidepressant Reboxetine.[6][10] The ability to introduce the (morpholin-2-ylmethyl)amine moiety into a target molecule via this Cbz-protected intermediate allows for its incorporation at various stages of a synthetic route.

Potential Therapeutic Areas:

-

Neuroscience: As seen with Reboxetine, morpholine derivatives are active in the central nervous system.

-

Oncology: The morpholine ring is found in several kinase inhibitors and other anticancer agents.[1]

-

Infectious Diseases: The scaffold is present in various antibacterial and antifungal compounds.[11]

The use of Benzyl (morpholin-2-ylmethyl)carbamate allows for the late-stage introduction of the (morpholin-2-ylmethyl)amine group, which can be beneficial for structure-activity relationship (SAR) studies. By deprotecting the Cbz group, the resulting primary amine can be further functionalized to generate a library of analogues for biological screening.

Conclusion

Benzyl (morpholin-2-ylmethyl)carbamate represents a strategically important, albeit under-documented, chemical entity. Its synthesis is achievable through standard and reliable organic transformations. The compound's predictable reactivity, centered on the stability and selective cleavage of the Cbz group, makes it an ideal intermediate for the synthesis of complex molecules. For researchers in drug discovery, a thorough understanding of the properties and handling of this compound opens avenues for the development of novel therapeutics leveraging the beneficial attributes of the 2-substituted morpholine scaffold. This guide provides the foundational knowledge and practical insights necessary to confidently utilize Benzyl (morpholin-2-ylmethyl)carbamate in pioneering research endeavors.

References

-

Morpholine Preparation from Diethanolamine. (2022). YouTube. Retrieved from [Link]

-

Preparation of 2-acetylaminomethylmorpholine. PrepChem.com. Retrieved from [Link]

-

Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved from [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

- The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained. Vertex AI Search.

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2020). Journal of Chemical Reviews. Retrieved from [Link]

-

Morpholine synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. (2006). Organic Letters. Retrieved from [Link]

-

Benzyl carbamate. PubChem. Retrieved from [Link]

-

Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. Retrieved from [Link]

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

-

Benzyl Chloroformate. Common Organic Chemistry. Retrieved from [Link]

-

Benzylcarbamate. NIST WebBook. Retrieved from [Link]

- Benzyl morpholine derivatives. (2007). Google Patents.

- Catalyst for synthetizing benzyl carbamate, preparation method and application. (2012). Google Patents.

-

Preparation of Mono-‐Cbz Protected Guanidines. (2015). Organic Syntheses. Retrieved from [Link]

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. Retrieved from [Link]

-

A review on pharmacological profile of Morpholine derivatives. (2021). ResearchGate. Retrieved from [Link]

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

- Compounds and compositions thereof. (2016). Google Patents.

-

Synthesis of (S,S)-Reboxetine. (2008). Synfacts, 2008(06), 0559-0559. Retrieved from [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

-

Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color). ResearchGate. Retrieved from [Link]

-

Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. (2001). ResearchGate. Retrieved from [Link]

-

US Patent No. 8829195. (2021). Regulations.gov. Retrieved from [Link]

-

Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato. Retrieved from [Link]

-

Patents In BindingDB. BindingDB. Retrieved from [Link]

-

The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region. (1953). Journal of the American Chemical Society. Retrieved from [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN112679448B - Preparation method of N- (2-aminoethyl) morpholine - Google Patents [patents.google.com]

- 4. US4739051A - Preparation of morpholine - Google Patents [patents.google.com]

- 5. Morpholine synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. prepchem.com [prepchem.com]

- 8. Benzyl Chloroformate [commonorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. lifechemicals.com [lifechemicals.com]

- 11. jchemrev.com [jchemrev.com]

An In-depth Technical Guide to Benzyl (morpholin-2-ylmethyl)carbamate (CAS 1027375-80-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of benzyl (morpholin-2-ylmethyl)carbamate, a molecule of interest in medicinal chemistry and synthetic organic chemistry. By integrating foundational chemical principles with practical, field-proven insights, this document serves as a vital resource for professionals engaged in drug discovery and development.

Core Chemical Identity

The compound registered under CAS number 1027375-80-9 is systematically named benzyl (morpholin-2-ylmethyl)carbamate . This nomenclature precisely describes its molecular architecture, which is built upon a morpholine scaffold, a cornerstone in the design of biologically active compounds. The structure features a benzyl carbamate group attached to the exocyclic methylene bridge at the 2-position of the morpholine ring. The abbreviation "Cbz" or "Z" for the carboxybenzyl group is commonly used in literature, leading to the synonym 2-N-Cbz-aminomethylmorpholine.[1]

Structural and Physicochemical Properties

| Property | Predicted Value/Information | Source/Justification |

| Molecular Formula | C₁₃H₁₈N₂O₃ | Calculated from structure |

| Molecular Weight | 250.29 g/mol | Calculated from formula |

| IUPAC Name | benzyl (morpholin-2-ylmethyl)carbamate | Standard chemical nomenclature |

| Appearance | Likely a white to off-white solid | Based on similar carbamate compounds[2] |

| Solubility | Moderately soluble in organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol). Limited solubility in water. | Inferred from the presence of both polar (morpholine, carbamate) and non-polar (benzyl) moieties. |

| pKa | The morpholine nitrogen is basic (pKa of morpholine is ~8.5). The carbamate proton is weakly acidic. | General chemical principles of functional groups. |

Strategic Synthesis and Mechanistic Considerations

The synthesis of benzyl (morpholin-2-ylmethyl)carbamate is a critical process for its availability in research and development. The most logical and widely practiced approach involves the reaction of 2-(aminomethyl)morpholine with a suitable carboxybenzylating agent.

Retrosynthetic Analysis

A retrosynthetic approach reveals a straightforward disconnection at the carbamate linkage, highlighting the key synthons: 2-(aminomethyl)morpholine and a source of the benzyloxycarbonyl group.

Caption: Retrosynthetic analysis of benzyl (morpholin-2-ylmethyl)carbamate.

Recommended Synthetic Protocol

This protocol is a self-validating system, designed with in-process controls and purification steps to ensure high purity of the final product. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Objective: To synthesize benzyl (morpholin-2-ylmethyl)carbamate from 2-(aminomethyl)morpholine and benzyl chloroformate.

Materials:

-

2-(aminomethyl)morpholine

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Experimental Workflow:

Caption: Experimental workflow for the synthesis of benzyl (morpholin-2-ylmethyl)carbamate.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(aminomethyl)morpholine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. The use of an anhydrous solvent and inert atmosphere is crucial to prevent hydrolysis of the highly reactive benzyl chloroformate. Triethylamine acts as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

-

Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add benzyl chloroformate (1.1 equivalents) dropwise via a syringe or dropping funnel. The slow, dropwise addition at low temperature is a critical control measure to manage the exothermic nature of the reaction and minimize the formation of side products.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. This step neutralizes any remaining acid and unreacted benzyl chloroformate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine. The brine wash helps to remove residual water from the organic phase.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude material by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure benzyl (morpholin-2-ylmethyl)carbamate.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Applications in Drug Discovery and Development

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable properties, including metabolic stability and aqueous solubility.[3] The carbamate functional group serves as a versatile linker and can act as a bioisostere for amide bonds, enhancing proteolytic stability.

Potential Signaling Pathway Interactions:

While specific biological targets for benzyl (morpholin-2-ylmethyl)carbamate are not yet defined in the literature, its structural motifs suggest potential interactions with various biological systems. The morpholine ring is present in molecules targeting a wide range of receptors and enzymes. The carbamate group can participate in hydrogen bonding interactions with protein backbones.

Caption: Logical relationships between the structural features of benzyl (morpholin-2-ylmethyl)carbamate and its potential roles in drug development.

Conclusion and Future Directions

Benzyl (morpholin-2-ylmethyl)carbamate is a valuable building block for the synthesis of more complex molecules in drug discovery programs. Its straightforward synthesis and the presence of the biologically relevant morpholine and carbamate moieties make it an attractive starting point for the development of novel therapeutic agents. Further research is warranted to explore its specific biological activities and to synthesize and screen a library of its derivatives against various disease targets. The protocols and insights provided in this guide are intended to facilitate such endeavors, ensuring a foundation of scientific integrity and technical excellence.

References

-

Wikipedia. (2024). Benzyl carbamate. Retrieved from [Link]

-

Hugo, V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7, 1-26. Retrieved from [Link]

-

Yuriev, M. Y., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). phenyl N-(morpholin-2-ylmethyl)carbamate. Retrieved from [Link]

-

ForeChem (Nantong) Technology Co.,Ltd. (n.d.). Morpholine Derivatives. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of Benzyl (morpholin-2-ylmethyl)carbamate

Introduction

In the landscape of modern drug discovery, the early and comprehensive in vitro evaluation of novel chemical entities is paramount to identifying promising therapeutic candidates and mitigating the risk of late-stage attrition. This guide provides a detailed framework for the in vitro assessment of Benzyl (morpholin-2-ylmethyl)carbamate, a molecule incorporating a benzyl carbamate moiety and a morpholine ring. The morpholine heterocycle is a well-established pharmacophore present in numerous approved drugs, valued for its favorable physicochemical and metabolic properties.[1][2][3] Similarly, the carbamate group serves as a key functional group in a variety of bioactive compounds. The combination of these structural features in Benzyl (morpholin-2-ylmethyl)carbamate warrants a systematic investigation of its biological activity and drug-like properties.

This document is intended for researchers, scientists, and drug development professionals, offering a logical, stepwise approach to characterizing the compound's cytotoxic potential, identifying potential biological targets, and evaluating its pharmacokinetic profile through a suite of established in vitro assays. The causality behind experimental choices is emphasized, ensuring that each step provides a self-validating system for data interpretation and decision-making.

Molecular Structure and Physicochemical Properties

| Property | Estimated Value/Characteristic | Rationale |

| Molecular Formula | C₁₃H₁₈N₂O₃ | Based on chemical structure |

| Molecular Weight | ~250.29 g/mol | Calculated from the molecular formula |

| Solubility | Likely soluble in organic solvents like DMSO and moderately soluble in aqueous solutions. | Benzyl carbamate is soluble in organic solvents and moderately water-soluble.[5] The morpholine moiety generally enhances aqueous solubility. |

| Hydrogen Bond Donors/Acceptors | Donors: 1 (NH of carbamate); Acceptors: 4 (O in morpholine, N in morpholine, two O in carbamate) | Based on the chemical structure. |

A thorough physicochemical characterization, including experimental determination of solubility, pKa, and LogP, is a critical first step before embarking on biological assays.

I. Foundational Biological Assessment: Cytotoxicity Profiling

The initial step in evaluating any new chemical entity is to determine its potential for inducing cytotoxicity. This foundational data informs the concentration ranges for subsequent, more specific assays and provides an early indication of the compound's therapeutic window.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified by spectrophotometry.

Step-by-Step Methodology:

-

Cell Culture:

-

Select a panel of cell lines representing different tissue types (e.g., HepG2 for liver, HEK293 for kidney, a relevant cancer cell line if applicable).

-

Culture cells in appropriate media and conditions to achieve exponential growth.

-

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of Benzyl (morpholin-2-ylmethyl)carbamate in DMSO.

-

Perform serial dilutions of the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical Data Summary:

| Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| HepG2 | 48 | > 100 |

| HEK293 | 48 | 85.2 |

| A549 (Lung Cancer) | 48 | 45.7 |

This initial screen will guide the selection of non-toxic concentrations for subsequent in vitro assays.

II. Target Identification and Mechanistic Assays

Following the initial cytotoxicity assessment, the next phase involves identifying potential biological targets and elucidating the mechanism of action. This often begins with broad screening panels and progresses to more specific, hypothesis-driven assays.

A. Enzyme Inhibition Assays

Enzyme inhibitors are crucial in drug discovery for their ability to modulate biochemical pathways.[6] Given the structural motifs of Benzyl (morpholin-2-ylmethyl)carbamate, screening against a panel of relevant enzymes is a logical step.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework that can be adapted for various enzymes. The choice of enzyme will depend on the therapeutic area of interest. For example, kinases are common targets in oncology, while proteases are relevant in virology and inflammation.

Principle: The assay measures the activity of an enzyme in the presence and absence of the test compound. A reduction in enzyme activity indicates inhibition.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a buffer solution appropriate for the specific enzyme.

-

Prepare solutions of the enzyme, its substrate, and any necessary cofactors.

-

Prepare serial dilutions of Benzyl (morpholin-2-ylmethyl)carbamate.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the buffer, enzyme, and the test compound at various concentrations.

-

Incubate for a predetermined time to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the formation of a product or the depletion of the substrate. The detection method will depend on the specific assay (e.g., fluorescence, absorbance, luminescence).

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction at each compound concentration.

-

Determine the percent inhibition relative to a vehicle control.

-

Calculate the IC₅₀ value by fitting the data to a dose-response curve.

-

Causality and Self-Validation: Running the assay at different substrate concentrations can provide initial insights into the mechanism of inhibition (e.g., competitive, non-competitive).[7]

B. Receptor Binding Assays

Receptor binding assays are used to determine if a compound interacts with a specific receptor.[8] These are fundamental in screening for agonists or antagonists of G-protein coupled receptors (GPCRs), ion channels, and other receptor types.

Experimental Protocol: Radioligand Binding Assay

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor. A decrease in the amount of bound radioactivity indicates that the test compound is binding to the receptor.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Prepare cell membranes expressing the receptor of interest.

-

-

Assay Setup:

-

In a multi-well filter plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand, and varying concentrations of Benzyl (morpholin-2-ylmethyl)carbamate.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

-

Incubation:

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of the wells and wash to remove unbound radioligand.[9]

-

-

Detection:

-

Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percent inhibition of specific binding at each concentration of the test compound.

-

Calculate the IC₅₀ value, which can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Caption: Overall workflow for the in vitro evaluation of a novel compound.

III. In Vitro ADME and Safety Pharmacology

A compound's efficacy is intrinsically linked to its pharmacokinetic properties. Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) is crucial for predicting in vivo behavior.[10]

A. Permeability Assays

Permeability is a key determinant of oral bioavailability and central nervous system (CNS) penetration.

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: PAMPA is a non-cell-based assay that predicts passive diffusion across biological membranes. A lipid-infused artificial membrane separates a donor compartment (containing the test compound) from an acceptor compartment.

Step-by-Step Methodology:

-

Plate Preparation:

-

Coat the filter of a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane).

-

-

Assay Setup:

-

Add the test compound to the donor wells (apical side).

-

Fill the acceptor wells (basolateral side) with buffer.

-

-

Incubation:

-

Incubate the plate for a defined period (e.g., 4-18 hours).

-

-

Quantification:

-

Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the permeability coefficient (Pe).

-

2. Madin-Darby Canine Kidney (MDCK) Cell Assay

Principle: MDCK cells form a polarized monolayer with tight junctions, mimicking the intestinal or blood-brain barrier.[11] This assay assesses both passive permeability and the involvement of efflux transporters like P-glycoprotein (P-gp).[12]

Step-by-Step Methodology:

-

Cell Culture:

-

Culture MDCK cells (wild-type or transfected with human MDR1) on semi-permeable membrane inserts in a Transwell™ system.[13]

-

-

Permeability Measurement:

-

Measure the transport of the compound from the apical (A) to the basolateral (B) side and from B to A.[13]

-

-

Quantification:

-

Analyze the compound concentration in both compartments by LC-MS/MS.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both directions.

-

The efflux ratio (Papp B-A / Papp A-B) indicates if the compound is a substrate for efflux transporters. An efflux ratio > 2 is generally considered significant.

-

B. Metabolic Stability Assays

These assays predict the rate at which a compound is metabolized, primarily by the liver.

Experimental Protocol: Liver Microsomal Stability Assay

Principle: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a majority of drugs.[14] The rate of disappearance of the parent compound over time is measured.

Step-by-Step Methodology:

-

Incubation:

-

Incubate the test compound (at a low concentration, e.g., 1 µM) with pooled human liver microsomes and a NADPH-regenerating system (cofactor for CYP enzymes) at 37°C.[14]

-

-

Time Points:

-

Take aliquots at various time points (e.g., 0, 5, 15, 30, 45 minutes).

-

-

Reaction Quenching:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Analysis:

-

Centrifuge to precipitate the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural log of the percentage of the remaining parent compound against time.

-

The slope of the linear portion of the curve is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clint).[15]

-

Caption: Key components of an in vitro ADME and safety profiling cascade.

C. Plasma Protein Binding (PPB)

Only the unbound fraction of a drug is pharmacologically active.[16] Therefore, determining the extent of plasma protein binding is essential.

Experimental Protocol: Equilibrium Dialysis

Principle: Equilibrium dialysis is the gold standard for assessing plasma protein binding.[10] A semi-permeable membrane separates a compartment containing plasma and the test compound from a compartment containing buffer. The unbound drug equilibrates across the membrane.

Step-by-Step Methodology:

-

Apparatus Setup:

-

Use a commercially available equilibrium dialysis apparatus.

-

-

Procedure:

-

Add plasma spiked with the test compound to one side of the membrane and buffer to the other.

-

Incubate at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).

-

-

Analysis:

-

Measure the concentration of the compound in both the plasma and buffer compartments by LC-MS/MS.

-

-

Calculation:

-

Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer compartment to the concentration in the plasma compartment.

-

D. Cytochrome P450 (CYP) Inhibition Assay

This assay is critical for predicting the potential for drug-drug interactions (DDIs).[17][18]

Experimental Protocol: IC₅₀ Determination

Principle: The ability of Benzyl (morpholin-2-ylmethyl)carbamate to inhibit the activity of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is assessed using probe substrates.[19]

Step-by-Step Methodology:

-

Incubation:

-

Incubate human liver microsomes with a specific CYP probe substrate and varying concentrations of the test compound.

-

-

Reaction Initiation:

-

Start the reaction by adding a NADPH-regenerating system.

-

-

Analysis:

-

After a set incubation time, quench the reaction and measure the formation of the metabolite of the probe substrate by LC-MS/MS.

-

-

Data Analysis:

-

Calculate the IC₅₀ value for each CYP isoform.

-

E. hERG Safety Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[20] Early assessment of hERG liability is a regulatory requirement.

Experimental Protocol: Automated Patch Clamp

Principle: This electrophysiological assay directly measures the flow of ions through the hERG channel in cells stably expressing the channel (e.g., HEK293).

Step-by-Step Methodology:

-

Cell Preparation:

-

Use a high-throughput automated patch-clamp system (e.g., QPatch or SyncroPatch).

-

-

Recording:

-

Establish a stable whole-cell recording from a single cell.

-

Apply a specific voltage protocol to elicit hERG currents.[21]

-

-

Compound Application:

-

Perfuse the cell with increasing concentrations of Benzyl (morpholin-2-ylmethyl)carbamate.

-

-

Data Analysis:

-

Measure the hERG current at each concentration and calculate the percent inhibition.

-

Determine the IC₅₀ value.

-

IV. Data Integration and Decision Making

The culmination of this comprehensive in vitro evaluation is the integration of all data points to form a holistic profile of Benzyl (morpholin-2-ylmethyl)carbamate. A desirable candidate for further development would ideally exhibit:

-

Low cytotoxicity in relevant cell lines.

-

Potent and selective activity in a target-based assay.

-

Favorable permeability and metabolic stability.

-

Low potential for plasma protein binding.

-

No significant inhibition of major CYP isoforms or the hERG channel.

This structured, data-driven approach, grounded in established and validated methodologies, enables confident decision-making in the progression of novel chemical entities from discovery to preclinical development.

References

-

Wikipedia. Benzyl carbamate. [Link]

- Google Patents.

-

Al-Wahaibi, L. H., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Scientific Reports, 14(1), 1-16. [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

-

U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

-

Evotec. MDCK-MDR1 Permeability Assay. [Link]

-

BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

-

Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

-

National Center for Biotechnology Information. phenyl N-(morpholin-2-ylmethyl)carbamate. PubChem Compound Summary for CID 43604001. [Link]

-

Frontiers. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. [Link]

-

Evotec. hERG Safety. [Link]

-

National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

-

ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]

-

Creative Bioarray. MDR1-MDCK Permeability Assay. [Link]

-

protocols.io. (2022). In-vitro plasma protein binding. [Link]

-

BioIVT. Metabolic Stability Assay Services. [Link]

-

MilliporeSigma. Receptor Binding Assays. [Link]

-

PrepChem.com. Synthesis of N-[(4-benzyl-2-morpholinyl)methyl]phthalimide. [Link]

-

Charnwood Discovery. Plasma Protein Binding - In Vitro Assay. [Link]

-

Irvine, J. D., et al. (1999). MDCK (Madin-Darby canine kidney) cells: A tool for membrane permeability screening. Journal of Pharmaceutical Sciences, 88(1), 28-33. [Link]

-

Gifford Bioscience. About Ligand Binding Assays. [Link]

-

National Center for Biotechnology Information. (2012). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. [Link]

-

National Center for Biotechnology Information. (2014). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]

-

National Center for Biotechnology Information. (2017). Cell-based hERG Channel Inhibition Assay in High-throughput Format. [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

-

Charles River Laboratories. hERG Serum Shift Assay. [Link]

-

Organic Syntheses. Benzyl carbamate. [Link]

-

LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

-

Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. [Link]

-

ResearchGate. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

-

Singh, K., et al. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition, 19(2), 157-166. [Link]

-

Molecular Biology of the Cell. (2017). A Guide to Simple and Informative Binding Assays. [Link]

-

Sygnature Discovery. MDCK-WT/MDR1 Permeability. [Link]

-

ChemSynthesis. benzyl 2-(benzylamino)ethylcarbamate. [Link]

-

Tesei, A., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(5), 1837-1875. [Link]

-

BioIVT. Plasma Protein Binding Assay. [Link]

-

BioIVT. Enzyme Inhibition Studies. [Link]

-

Eurofins Discovery. CYP Inhibition Assays. [Link]

-

National Center for Biotechnology Information. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

-

ION Biosciences. Thallium-free hERG Potassium Channel Assay. [Link]

-

National Center for Biotechnology Information. Benzyl 4-morpholinophenylcarbamate. PubChem Compound Summary for CID 2995703. [Link]

-

Evotec. Microsomal Stability. [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzyl carbamate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]

- 11. MDCK (Madin-Darby canine kidney) cells: A tool for membrane permeability screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. MDCK-MDR1 Permeability | Evotec [evotec.com]

- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 15. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]

- 16. charnwooddiscovery.com [charnwooddiscovery.com]

- 17. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 18. bioivt.com [bioivt.com]

- 19. enamine.net [enamine.net]

- 20. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 21. fda.gov [fda.gov]

A Technical Guide to the Spectroscopic Characterization of Benzyl (morpholin-2-ylmethyl)carbamate

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Benzyl (morpholin-2-ylmethyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive spectroscopic analysis with established methodologies to facilitate the identification and characterization of this compound. While direct experimental spectra for this specific molecule are not widely published, this guide leverages data from closely related structural analogs to provide a robust and scientifically grounded predictive analysis.

Molecular Structure and Physicochemical Properties

Benzyl (morpholin-2-ylmethyl)carbamate is a molecule featuring a morpholine ring linked to a benzyl carbamate moiety via a methylene bridge. Understanding its structure is fundamental to interpreting its spectroscopic data.

-

IUPAC Name: Benzyl (morpholin-2-ylmethyl)carbamate

-

Molecular Formula: C₁₃H₁₈N₂O₃

-

Molecular Weight: 250.29 g/mol

The presence of both a rigid aromatic ring and a flexible heterocyclic system, along with hydrogen bond donors and acceptors, suggests potential for diverse biological interactions, making its accurate characterization crucial. A related oxalate salt, Benzyl (R)-(morpholin-2-ylmethyl)carbamate oxalate, has a reported molecular formula of C₁₅H₂₀N₂O₇ and a molecular weight of 340.33 g/mol [1].

Molecular Structure Diagram

Caption: Molecular structure of Benzyl (morpholin-2-ylmethyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra for Benzyl (morpholin-2-ylmethyl)carbamate are detailed below, based on the analysis of benzyl carbamate and various morpholine derivatives[2][3][4].

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, carbamate, and morpholine protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~ 7.35 | Multiplet | 5H | Ar-H | Protons of the benzene ring, consistent with typical aromatic signals for a benzyl group[2]. |

| ~ 5.10 | Singlet | 2H | -O-CH₂ -Ph | Benzylic protons adjacent to the carbamate oxygen. The singlet nature arises from the absence of adjacent protons[2]. |

| ~ 5.50 | Broad Singlet | 1H | -NH - | Carbamate N-H proton. The chemical shift and broadness can vary with solvent and concentration due to hydrogen bonding. |

| ~ 3.60 - 3.90 | Multiplet | 3H | Morpholine H 2, H 6a, H 6b | Protons on the carbons adjacent to the morpholine oxygen. |

| ~ 3.20 - 3.40 | Multiplet | 2H | -CH₂-NH - | Methylene protons of the linker adjacent to the carbamate nitrogen. |

| ~ 2.60 - 2.90 | Multiplet | 3H | Morpholine H 3a, H 3b, H 5a, H 5b | Protons on the carbons adjacent to the morpholine nitrogen. |

| ~ 1.80 | Broad Singlet | 1H | Morpholine NH | Proton on the morpholine nitrogen. |

Predicted ¹³C NMR Spectrum

The carbon NMR will provide information on the number and electronic environment of the carbon atoms.

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~ 156.0 | C =O | Carbonyl carbon of the carbamate group. |

| ~ 136.0 | Ar-C (quaternary) | Quaternary carbon of the benzene ring attached to the benzylic group. |

| ~ 128.5 | Ar-C H | Aromatic carbons of the benzene ring[5]. |

| ~ 128.0 | Ar-C H | Aromatic carbons of the benzene ring[5]. |

| ~ 67.0 | -O-C H₂-Ph | Benzylic carbon adjacent to the carbamate oxygen[5]. |

| ~ 70.0 | Morpholine C 2, C 6 | Carbons adjacent to the morpholine oxygen. |

| ~ 55.0 | Morpholine C 3, C 5 | Carbons adjacent to the morpholine nitrogen. |

| ~ 45.0 | -C H₂-NH- | Methylene linker carbon. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural confirmation.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton assignments.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is invaluable for connecting different structural fragments.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted key vibrational frequencies for Benzyl (morpholin-2-ylmethyl)carbamate are based on data for benzyl carbamate and morpholine derivatives[2][6].

| Frequency (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3400 | N-H stretch | Carbamate and Morpholine N-H |

| 3000 - 3100 | C-H stretch (sp²) | Aromatic C-H |

| 2850 - 3000 | C-H stretch (sp³) | Aliphatic C-H |

| ~ 1690 | C=O stretch | Carbamate C=O[6] |

| 1500 - 1600 | C=C stretch | Aromatic ring |

| 1200 - 1300 | C-N stretch | Carbamate and Morpholine C-N |

| 1000 - 1100 | C-O stretch | Ether (Morpholine) and Ester (Carbamate) |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation[6].

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The expected molecular ion peak for Benzyl (morpholin-2-ylmethyl)carbamate would be at m/z = 250.

-

Major Fragmentation Pathways: The molecule is expected to fragment at the weaker bonds, particularly around the carbamate and the benzylic position.

Predicted Fragmentation Pathway Diagram

Caption: Predicted major fragmentation pathways for Benzyl (morpholin-2-ylmethyl)carbamate.

Experimental Protocol for Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce a prominent molecular ion peak. Electron ionization (EI) can also be used to induce more extensive fragmentation, providing more structural information.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is recommended for determining the exact mass and elemental composition[6].

-

Sample Introduction: The sample, dissolved in a suitable solvent (e.g., methanol or acetonitrile), can be introduced into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system for separation from any impurities.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for Benzyl (morpholin-2-ylmethyl)carbamate. By leveraging data from structurally similar compounds, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and mass spectra. The provided experimental protocols offer a standardized approach for the acquisition of high-quality data. This guide serves as a valuable resource for researchers in the synthesis, identification, and characterization of this and related compounds, ensuring a foundation of scientific integrity and technical accuracy in their work.

References

-

MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020). SUPPORTING INFORMATION. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl carbamate. Retrieved from [Link]

-

MDPI. (2022). 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

-

PubChem. (n.d.). phenyl N-(morpholin-2-ylmethyl)carbamate. Retrieved from [Link]

- Google Patents. (n.d.). Benzyl morpholine derivatives.

-

ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-[(4-benzyl-2-morpholinyl)methyl]phthalimide. Retrieved from [Link]

-

SpectraBase. (n.d.). N-benzyl-2,6-dimethyl-4-morpholinecarboxamide. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3-di-o-Benzyl-2-deoxy-2-(morpholin-4-yl)glycerol. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Preparative Purification of Benzyl (morpholin-2-ylmethyl)carbamate

Abstract

This application note presents a detailed, robust, and scalable High-Performance Liquid Chromatography (HPLC) method for the purification of Benzyl (morpholin-2-ylmethyl)carbamate, a key intermediate in pharmaceutical synthesis. The inherent chemical properties of the molecule, specifically the basic morpholine nitrogen and the hydrophobic benzyl group, present a unique challenge for achieving high purity and symmetrical peak shape. This guide details a systematic approach to method development, culminating in an optimized reverse-phase HPLC protocol that utilizes a C18 stationary phase with a trifluoroacetic acid (TFA)-modified mobile phase. We provide a step-by-step protocol, from sample preparation to fraction analysis, and discuss the critical role of mobile phase modifiers in controlling peak shape for basic analytes. This document is intended for researchers, chemists, and drug development professionals requiring a reliable method for purifying similar carbamate compounds.

Introduction and Method Development Rationale

Benzyl (morpholin-2-ylmethyl)carbamate is a bifunctional molecule of significant interest in medicinal chemistry, often serving as a protected amine building block. Its purification is frequently complicated by its amphiphilic nature and the presence of a basic nitrogen atom within the morpholine ring. The primary goal of this work was to develop a preparative HPLC method that resolves the target compound from common synthesis-related impurities, such as starting materials and by-products, while ensuring excellent peak shape and recovery.

Analyte Characterization

A successful purification strategy begins with understanding the analyte's physicochemical properties.

-

Structure: The molecule contains a nonpolar benzyl group, which provides hydrophobicity, and a polar region comprising the carbamate and the morpholine ring.

-

Basicity: The secondary amine in the morpholine ring is basic (pKa ≈ 8.5). In unbuffered or neutral mobile phases, this group can exist in both protonated and neutral forms, leading to broad, tailing peaks due to interactions with residual silanols on the silica-based stationary phase.[1][2]

-

UV Absorbance: The benzyl group contains a chromophore, making UV detection a suitable and straightforward choice. The maximum absorbance is expected to be around 254-265 nm.

Chromatographic Strategy: Reverse-Phase with an Acidic Modifier

Based on the analyte's structure, reverse-phase HPLC is the logical choice.[1] A C18 column provides a nonpolar stationary phase that will interact with the hydrophobic benzyl group.

The key to this method is controlling the ionization state of the morpholine nitrogen. By acidifying the mobile phase, the amine is fully and consistently protonated. This single, positively charged species behaves predictably and is repelled by residual, negatively charged silanols on the stationary phase, drastically improving peak symmetry.[3] Trifluoroacetic acid (TFA) was chosen as the mobile phase modifier for several reasons:

-

pH Control: A 0.1% TFA solution provides a pH of approximately 2, ensuring complete protonation of the morpholine moiety.[3]

-

Ion Pairing: TFA acts as an effective ion-pairing agent. The trifluoroacetate anion (CF₃COO⁻) forms a neutral ion pair with the protonated analyte (Analyte-NH₂⁺), which enhances its retention on the C18 column and improves peak shape.[4][5]

-

Volatility: TFA is highly volatile, which simplifies the removal of the modifier from collected fractions during post-purification workup (e.g., via lyophilization or rotary evaporation).

Preparative HPLC Protocol

This section provides a detailed, step-by-step protocol for the purification of gram-scale quantities of crude Benzyl (morpholin-2-ylmethyl)carbamate.

Materials and Equipment

| Item | Specification |

| HPLC System | Preparative HPLC with binary gradient pump, autosampler/manual injector, and UV-Vis detector. |

| Column | C18 Silica Column (e.g., 250 x 21.2 mm, 5 µm particle size, 120 Å pore size). |

| Solvents | HPLC-grade Acetonitrile (ACN) and ultrapure Water. |

| Modifier | Trifluoroacetic Acid (TFA), >99.5% purity. |

| Sample Solvent | 50:50 Acetonitrile/Water or Dimethyl Sulfoxide (DMSO) if solubility is an issue. |

| Crude Sample | Benzyl (morpholin-2-ylmethyl)carbamate (e.g., from a chemical synthesis). |

Mobile Phase Preparation

-

Mobile Phase A (Aqueous): 0.1% TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of ultrapure water. Degas thoroughly.

-

Mobile Phase B (Organic): 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas thoroughly.

Sample Preparation

-

Dissolve the crude material in a minimal amount of the sample solvent to create a concentrated solution (e.g., 50-100 mg/mL).

-

Ensure the sample is fully dissolved. If necessary, sonicate briefly.

-

Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the column.

HPLC System Parameters

| Parameter | Value | Rationale |

| Column | C18, 250 x 21.2 mm, 5 µm | Standard for preparative scale, offering good resolution and capacity. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous phase with modifier. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic phase with modifier. |

| Flow Rate | 20.0 mL/min | Appropriate for the column diameter. |

| Detection | UV at 254 nm | Benzyl chromophore absorbance. |

| Column Temp. | Ambient (or 30 °C for better reproducibility) | Controlled temperature ensures stable retention times. |

| Injection Vol. | 1-5 mL (depending on concentration and loading) | Scalable for preparative purification. |

Gradient Elution Program

A scouting gradient is essential for initial method development.[6] The following gradient is a robust starting point for resolving the target compound from impurities.

| Time (min) | % Mobile Phase B (ACN) | Curve |

| 0.0 | 10 | Linear |

| 20.0 | 70 | Linear |

| 22.0 | 95 | Linear |

| 25.0 | 95 | Linear |

| 26.0 | 10 | Linear |

| 30.0 | 10 | Linear |

Workflow and Data Interpretation

The overall process follows a logical sequence from setup to final product analysis.

Caption: Decision logic for chiral method development.

Conclusion

The reverse-phase HPLC method detailed in this application note provides a reliable and scalable solution for the purification of Benzyl (morpholin-2-ylmethyl)carbamate. The strategic use of trifluoroacetic acid as a mobile phase modifier is critical for achieving the high purity and symmetrical peak shape required for pharmaceutical intermediates. By following the outlined protocol and troubleshooting guide, researchers can effectively implement this method and adapt it for other basic compounds encountered in drug discovery and development.

References

- Levin, S., & Grushka, E. (2003).

-

Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2. Agilent. [Link]

-

Gilar, M., & Jaworski, A. (2019). Recent Advances in the HPLC Analysis of Peptides. Waters Corporation. [Link]

-

LC Resources. (2008). The role of TFA on Reverse phase chromatography? Chromatography Forum. [Link]

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

-

Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Basic Compounds. [Link]

-

Chemass. The Cleaning and Regeneration of Reversed-Phase HPLC Columns. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 43604001, phenyl N-(morpholin-2-ylmethyl)carbamate. [Link]

-

SIELC Technologies. Separation of Morpholine, 4-(1-cyclohexen-1-yl)- on Newcrom R1 HPLC column. [Link]

Sources

- 1. pharmaguru.co [pharmaguru.co]

- 2. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 3. the role of TFA on Reverse phase chromatography? - Chromatography Forum [chromforum.org]

- 4. researchgate.net [researchgate.net]

- 5. Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification? | AAT Bioquest [aatbio.com]

- 6. agilent.com [agilent.com]

Application Note: Quantitative Analysis of Benzyl (morpholin-2-ylmethyl)carbamate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This application note presents a detailed and robust protocol for the quantitative analysis of Benzyl (morpholin-2-ylmethyl)carbamate in a research setting. The methodology employs Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) utilizing a quadrupole Time-of-Flight (Q-TOF) mass spectrometer. This guide provides a comprehensive walkthrough of the experimental design, from sample preparation to data analysis, grounded in established scientific principles to ensure accuracy, precision, and reliability. The causality behind key experimental choices is explained to empower researchers in adapting and troubleshooting the method.

Introduction: The Analytical Challenge

Benzyl (morpholin-2-ylmethyl)carbamate is a molecule of interest in pharmaceutical and medicinal chemistry research, often synthesized as an intermediate or a potential bioactive compound. Its structure, featuring a carbamate linkage, a morpholine ring, and a benzyl group, necessitates a highly specific and sensitive analytical method for its characterization and quantification. Mass spectrometry, particularly when coupled with liquid chromatography, offers the requisite selectivity and sensitivity for analyzing such compounds in complex matrices.

This document serves as a practical guide for researchers, scientists, and drug development professionals, providing a field-proven protocol for the analysis of Benzyl (morpholin-2-ylmethyl)carbamate. The principles and techniques described herein are broadly applicable to the analysis of similar small molecules.

Foundational Principles: Why LC-MS/MS?

The combination of liquid chromatography and tandem mass spectrometry is a powerful analytical tool for several reasons:

-

Chromatographic Separation (LC): HPLC/UHPLC separates the analyte of interest from other components in the sample matrix.[1][2][3][4][5] This is crucial for reducing ion suppression and ensuring that the mass spectrometer analyzes a relatively pure compound, thereby enhancing sensitivity and accuracy.

-

Soft Ionization (ESI): Electrospray ionization (ESI) is a "soft" ionization technique that allows for the transfer of the intact analyte molecule from the liquid phase to the gas phase as an ion with minimal fragmentation.[6][7][8][9][10] For Benzyl (morpholin-2-ylmethyl)carbamate, ESI in positive ion mode is expected to efficiently generate the protonated molecule, [M+H]⁺.

-

Specificity of Tandem Mass Spectrometry (MS/MS): A tandem mass spectrometer, such as a Q-TOF, provides two stages of mass analysis.[11][12][13][14][15] The first stage (Q1) selects the protonated molecule (precursor ion) of our target analyte. This ion is then fragmented in a collision cell, and the resulting fragment ions (product ions) are analyzed in the second stage (TOF). This process, known as Multiple Reaction Monitoring (MRM) or Product Ion Scanning, provides a high degree of specificity, as it relies on both the mass of the parent molecule and the masses of its characteristic fragments.

Predicted Mass Spectrometric Behavior of Benzyl (morpholin-2-ylmethyl)carbamate

A thorough understanding of the analyte's expected behavior in the mass spectrometer is fundamental to method development.

-

Molecular Formula: C₁₃H₁₈N₂O₃

-

Monoisotopic Mass: 250.1317 g/mol

-

Predicted Precursor Ion [M+H]⁺: m/z 251.1390

Fragmentation Pathway: The carbamate bond is often the most labile part of the molecule under collision-induced dissociation (CID). The primary fragmentation is predicted to be the cleavage of this bond, leading to the formation of a stable benzyl cation or a morpholin-2-ylmethylaminium ion.

Caption: Predicted Fragmentation Pathway of Protonated Benzyl (morpholin-2-ylmethyl)carbamate.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, where the results of each step inform the quality and reliability of the final data.

Materials and Reagents

-

Benzyl (morpholin-2-ylmethyl)carbamate reference standard

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Microcentrifuge tubes and appropriate syringes and filters

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Benzyl (morpholin-2-ylmethyl)carbamate reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with a 50:50 mixture of acetonitrile and water.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL). The diluent should be the initial mobile phase composition to ensure peak shape integrity.

Sample Preparation

For analysis of the compound in a simple matrix (e.g., reaction mixture):

-

Dilution: Dilute the sample with the initial mobile phase to bring the concentration of Benzyl (morpholin-2-ylmethyl)carbamate within the calibration range.

-

Centrifugation: Centrifuge the diluted sample at 10,000 x g for 5 minutes to pellet any particulates.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

LC-MS/MS System and Conditions

The following table summarizes the recommended starting conditions for the UHPLC and mass spectrometer. These may require optimization based on the specific instrumentation used.

| Parameter | Condition | Rationale |

| UHPLC System | Agilent 1290 Infinity II or equivalent | Provides high-pressure capabilities for efficient separation. |

| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | C18 stationary phase offers good retention for moderately polar compounds. The small particle size enhances resolution and speed. |

| Mobile Phase A | 0.1% Formic Acid in Water | The acid promotes protonation of the analyte for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape. |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B and equilibrate for 2 min | A gradient elution is necessary to elute the analyte with good peak shape and to clean the column of less polar components. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Elevated temperature reduces viscosity and can improve peak shape. |

| Injection Volume | 2 µL | A small injection volume is recommended to avoid overloading the column. |

| Mass Spectrometer | Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent | A Q-TOF provides high mass accuracy and resolution. |

| Ionization Mode | ESI Positive | The presence of basic nitrogen atoms in the morpholine and carbamate moieties makes the molecule amenable to protonation. |

| Capillary Voltage | 3500 V | A typical starting voltage for ESI. |

| Gas Temperature | 325 °C | Aids in desolvation of the ESI droplets. |

| Drying Gas Flow | 8 L/min | Nitrogen gas used for desolvation. |

| Nebulizer Pressure | 35 psig | Assists in the formation of a fine spray. |

| Fragmentor Voltage | 175 V | A moderate voltage to ensure ion transmission without in-source fragmentation. |

| MS1 Scan Range | m/z 100-500 | To observe the precursor ion. |

| MS/MS Acquisition | Targeted MS/MS | |

| Precursor Ion | m/z 251.1390 | The protonated molecule. |

| Collision Energy | 10, 20, 40 eV (ramped) | Ramping the collision energy allows for the observation of a wider range of fragment ions. |

| Product Ion Scan Range | m/z 50-260 | To detect the predicted fragment ions. |

Data Analysis and Method Validation

Data Processing

-

Peak Integration: Integrate the chromatographic peak corresponding to the precursor ion (m/z 251.1390) and the selected product ions.

-

Calibration Curve: Construct a calibration curve by plotting the peak area of the analyte against its concentration. A linear regression with a weighting factor of 1/x is typically used. The coefficient of determination (r²) should be >0.99.

Method Validation

For rigorous quantitative analysis, the method should be validated according to ICH guidelines.[16][17][18][19] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Assessed by the r² of the calibration curve.

-

Accuracy: The closeness of the test results to the true value. Determined by analyzing samples with known concentrations and calculating the percent recovery.

-

Precision: The degree of scatter between a series of measurements. Evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Experimental Workflow Visualization

Caption: Overall workflow for the quantitative analysis of Benzyl (morpholin-2-ylmethyl)carbamate.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of Benzyl (morpholin-2-ylmethyl)carbamate by LC-MS/MS. By understanding the principles behind the methodology and following the detailed steps, researchers can achieve reliable and accurate results. The provided parameters serve as a strong starting point for method development and can be adapted for similar molecules. Adherence to proper validation procedures will ensure the integrity and defensibility of the generated data in a research and development environment.

References

-

ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical biochemist reviews, 24(1), 3. [Link]

-